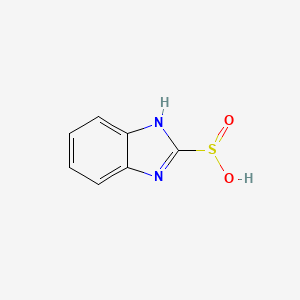

1h-Benzimidazole-2-sulfinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1h-Benzimidazole-2-sulfinic acid is a useful research compound. Its molecular formula is C7H6N2O2S and its molecular weight is 182.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiparasitic Activity

Recent studies have highlighted the potential of 1H-benzimidazole-2-sulfinic acid derivatives as effective antiparasitic agents. For instance, new hydrazone derivatives synthesized from this compound showed significant activity against Trichinella spiralis, outperforming traditional anthelmintics like albendazole and ivermectin. In vitro tests demonstrated 100% efficacy at specific concentrations after 24 hours .

| Compound | Concentration (μg/ml) | Efficacy (%) After 24h |

|---|---|---|

| 5a | 50 | 72.45 |

| 5b | 50 | 100.00 |

| 5c | 50 | 95.03 |

Antioxidant Properties

The antioxidant capacity of compounds derived from benzimidazole has been extensively studied. The ability to scavenge free radicals such as DPPH and ABTS indicates that these compounds can mitigate oxidative stress, which is linked to various diseases, including cancer .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been a focal point of research. Compounds synthesized from this compound exhibited moderate antiproliferative effects against MCF-7 breast cancer cells, attributed to their interference with tubulin polymerization—a critical process in cell division .

Antiviral Applications

Benzimidazole derivatives have also shown promise as antiviral agents. Recent investigations revealed that certain derivatives inhibit viral replication in various models, including those for enteroviruses and herpes simplex virus (HSV). The mechanisms often involve the disruption of viral DNA synthesis and capsid egress .

Case Study 1: Antiparasitic Efficacy

A study focused on the synthesis of several benzimidazole derivatives demonstrated their efficacy against T. spiralis. The results indicated that modifications to the hydrazone structure could enhance both anthelmintic and antioxidant activities, suggesting a dual-action therapeutic potential .

Case Study 2: Antiviral Activity against BVDV

Another case study investigated the effectiveness of specific benzimidazole analogs against Bovine Viral Diarrhea Virus (BVDV). One compound showed an EC50 value of 1.11 mM, indicating substantial antiviral activity that could lead to new treatments for viral infections in livestock .

Propriétés

Numéro CAS |

58536-71-3 |

|---|---|

Formule moléculaire |

C7H6N2O2S |

Poids moléculaire |

182.2 g/mol |

Nom IUPAC |

1H-benzimidazole-2-sulfinic acid |

InChI |

InChI=1S/C7H6N2O2S/c10-12(11)7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,9)(H,10,11) |

Clé InChI |

DCAJUUBYKXIDSZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)S(=O)O |

SMILES canonique |

C1=CC=C2C(=C1)NC(=N2)S(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.